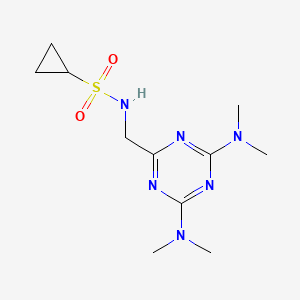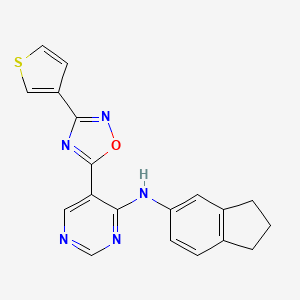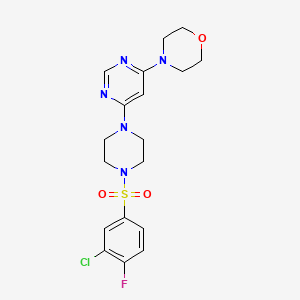
1-(2-Hydroxy-2-methyl-3-(methylthio)propyl)-3-phenethylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Hydroxy-2-methyl-3-(methylthio)propyl)-3-phenethylurea, also known as HMPU, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 1-(2-Hydroxy-2-methyl-3-(methylthio)propyl)-3-phenethylurea is not fully understood, but it is believed to involve the inhibition of key enzymes and receptors in various biological pathways. For example, this compound has been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine. This compound has also been shown to inhibit the activity of the protein kinase C, an enzyme involved in cell signaling.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in vitro and in vivo. For example, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. This compound has also been shown to reduce inflammation and oxidative stress in animal models of disease. Additionally, this compound has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One advantage of using 1-(2-Hydroxy-2-methyl-3-(methylthio)propyl)-3-phenethylurea in lab experiments is its high purity and stability. This compound is also relatively easy to synthesize, making it a cost-effective reagent. However, one limitation of using this compound is its limited solubility in water, which may require the use of organic solvents in some experiments.
Future Directions
There are several future directions for research on 1-(2-Hydroxy-2-methyl-3-(methylthio)propyl)-3-phenethylurea. One area of interest is the development of this compound-based drugs for the treatment of cancer and other diseases. Another area of interest is the use of this compound as a biopesticide in agriculture. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its potential side effects.
Conclusion:
In conclusion, this compound is a chemical compound with potential applications in various fields, including drug discovery, agriculture, and material science. The synthesis of this compound involves the reaction of 2-hydroxy-2-methyl-3-(methylthio)propionaldehyde with phenethylamine in the presence of a catalyst. This compound has been shown to have antitumor, antimicrobial, and antiviral activities, and has been used as a herbicide and fungicide in agriculture. The mechanism of action of this compound is not fully understood, but it is believed to involve the inhibition of key enzymes and receptors in various biological pathways. This compound has various biochemical and physiological effects, including the induction of apoptosis in cancer cells and the reduction of inflammation and oxidative stress. While there are advantages and limitations to using this compound in lab experiments, there are several future directions for research on this compound, including the development of this compound-based drugs and the use of this compound as a biopesticide.
Synthesis Methods
The synthesis of 1-(2-Hydroxy-2-methyl-3-(methylthio)propyl)-3-phenethylurea involves the reaction of 2-hydroxy-2-methyl-3-(methylthio)propionaldehyde with phenethylamine in the presence of a catalyst. The resulting product is then treated with a base to form this compound. The synthesis method has been optimized to produce this compound with high purity and yield.
Scientific Research Applications
1-(2-Hydroxy-2-methyl-3-(methylthio)propyl)-3-phenethylurea has been extensively studied for its potential applications in various fields, including drug discovery, agriculture, and material science. In drug discovery, this compound has been shown to have antitumor, antimicrobial, and antiviral activities. This compound has also been used as a herbicide and fungicide in agriculture. Additionally, this compound has been used as a crosslinking agent in the production of polyurethane foams and adhesives.
properties
IUPAC Name |
1-(2-hydroxy-2-methyl-3-methylsulfanylpropyl)-3-(2-phenylethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O2S/c1-14(18,11-19-2)10-16-13(17)15-9-8-12-6-4-3-5-7-12/h3-7,18H,8-11H2,1-2H3,(H2,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOVOHSMSXHNAOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)NCCC1=CC=CC=C1)(CSC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-((2-amino-2-oxoethyl)thio)-N-cyclopentyl-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2597008.png)
![5-[1-{2-[(3-fluorophenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(2-phenylethyl)pentanamide](/img/no-structure.png)


![3,3,3-Trifluoro-N-methyl-N-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]propane-1-sulfonamide](/img/structure/B2597016.png)
![N-(3-chlorophenyl)-2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2597018.png)


![N-[(4-butyl-5-propan-2-ylsulfanyl-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide](/img/structure/B2597022.png)
![2-(2-Chloro-6-fluorophenyl)-N-[2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]acetamide](/img/structure/B2597023.png)


![N-[[5-(2-Methylpyrazol-3-yl)furan-2-yl]methyl]thiophene-3-carboxamide](/img/structure/B2597027.png)
![3-amino-N-(3,4-dimethylphenyl)-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2597029.png)